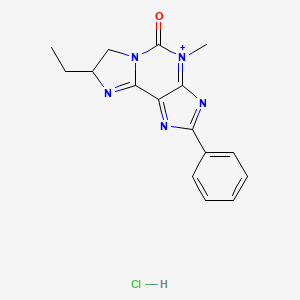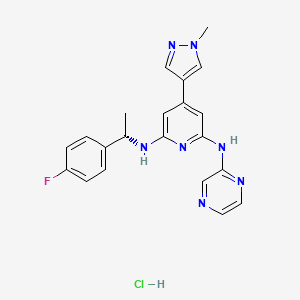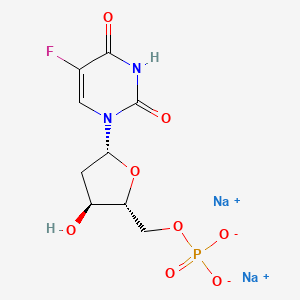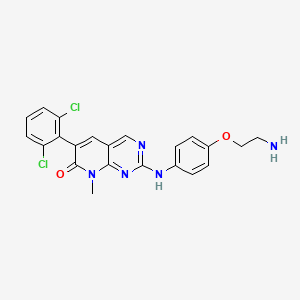
2'-Désoxyguanosine 3'-monophosphate, sel de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyguanosine 3’-monophosphate sodium salt is a nucleotide analog that plays a crucial role in various biochemical and molecular biology applications. It is a derivative of guanosine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and the phosphate group is attached to the 3’ position. This compound is often used in studies related to DNA synthesis, repair, and nucleotide metabolism .
Applications De Recherche Scientifique
2’-Deoxyguanosine 3’-monophosphate sodium salt is widely used in scientific research, including:
Chemistry: It serves as a model compound for studying nucleotide oxidation and DNA adduct formation.
Biology: It is used in studies of DNA synthesis, repair, and replication.
Medicine: Research involving this compound contributes to understanding genetic diseases and developing therapeutic interventions.
Industry: It is utilized in the production of nucleotide-based pharmaceuticals and diagnostic reagents.
Mécanisme D'action
Target of Action
The primary target of 2’-Deoxyguanosine 3’-monophosphate sodium salt (also known as 3’-dGMP) is the guanylate kinase enzyme . This enzyme plays a crucial role in the nucleotide salvage pathway, which is responsible for recycling nucleotides to synthesize DNA and RNA .
Mode of Action
3’-dGMP acts as a substrate for guanylate kinase . The enzyme catalyzes the phosphorylation of 3’-dGMP to form deoxyguanosine diphosphate (dGDP), which is then further phosphorylated to form deoxyguanosine triphosphate (dGTP), a nucleotide precursor used in DNA synthesis .
Biochemical Pathways
The action of 3’-dGMP primarily affects the nucleotide salvage pathway . This pathway is essential for the recycling of nucleotides, which are the building blocks of DNA and RNA. The formation of dGTP from 3’-dGMP, catalyzed by guanylate kinase, is a key step in this pathway .
Result of Action
The result of 3’-dGMP’s action is the production of dGTP , a critical component for DNA synthesis . This contributes to the replication and repair of DNA, thereby supporting cell growth and survival .
Action Environment
The action of 3’-dGMP is influenced by various environmental factors. For instance, the activity of guanylate kinase, and thus the efficacy of 3’-dGMP, can be affected by the intracellular concentrations of its substrates and products, as well as by the pH and temperature of its environment. Furthermore, the stability of 3’-dGMP may be influenced by factors such as temperature and pH .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine 3’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxyguanosine. This can be achieved through various chemical methods, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine 3’-monophosphate sodium salt involves large-scale chemical synthesis using automated synthesizers. These methods are optimized for efficiency and cost-effectiveness, often employing solid-phase synthesis techniques. The final product is purified through chromatography and crystallization processes to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyguanosine 3’-monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 8-oxo-2’-deoxyguanosine, a common oxidative DNA lesion.
Reduction: Reduction reactions are less common but can involve the reduction of the phosphate group.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines are often employed in substitution reactions.
Major Products Formed
Oxidation: 8-oxo-2’-deoxyguanosine
Reduction: Reduced nucleotide analogs
Substitution: Various nucleotide derivatives depending on the nucleophile used
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Deoxyguanosine 5’-monophosphate sodium salt
- 2’-Deoxyadenosine 3’-monophosphate sodium salt
- 2’-Deoxycytidine 3’-monophosphate sodium salt
Uniqueness
2’-Deoxyguanosine 3’-monophosphate sodium salt is unique due to its specific structural features, such as the 3’-phosphate group and the absence of a hydroxyl group at the 2’ position. These characteristics influence its biochemical properties and interactions with enzymes, making it a valuable tool in nucleotide research .
Propriétés
Numéro CAS |
102814-03-9 |
|---|---|
Formule moléculaire |
C10H13N5NaO7P |
Poids moléculaire |
369.20 g/mol |
Nom IUPAC |
sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(5(2-16)21-6)22-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);/q;+1/p-1/t4-,5+,6+;/m0./s1 |
Clé InChI |
GOHVYLMSZBPZCQ-FPKZOZHISA-M |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)[O-].[Na+] |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride](/img/structure/B1139453.png)
![2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol](/img/structure/B1139455.png)
![3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B1139456.png)


![(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride](/img/structure/B1139461.png)






![(2S)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B1139473.png)

